3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile
Overview
Description
3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic organic compound that contains both a piperidine and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 4-(aminomethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
4-(Aminomethyl)piperidine: Shares the piperidine ring but lacks the pyrazine moiety.
Pyrazine-2-carbonitrile: Contains the pyrazine ring but lacks the piperidine moiety.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-7-9-1-5-16(6-2-9)11-10(8-13)14-3-4-15-11/h3-4,9H,1-2,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZGKHVCJOTGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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